molecular formula C21H34N2O2 B2703706 Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate CAS No. 2101987-56-6

Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate

Cat. No.: B2703706
CAS No.: 2101987-56-6
M. Wt: 346.515
InChI Key: QNDYFFKFCBTDQM-UHFFFAOYSA-N
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Description

Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate is a structurally complex organic compound featuring a phenyl ring substituted with both an amino group and a cyclohexyl-(2-methylpropyl)amino moiety, linked to a butanoate ester. The synthesis of analogous compounds (e.g., thiourea derivatives, amino esters) involves Michael additions, nucleophilic substitutions, and cyclization reactions, as seen in related studies .

Properties

IUPAC Name

methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O2/c1-15(2)14-23(18-8-6-5-7-9-18)20-11-10-17(13-19(20)22)16(3)12-21(24)25-4/h10-11,13,15-16,18H,5-9,12,14,22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDYFFKFCBTDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCCCC1)C2=C(C=C(C=C2)C(C)CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate typically involves multiple steps. One common method includes the reaction of 3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoic acid with methanol in the presence of a catalyst to form the ester . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, often using automated systems to control reaction conditions and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate (Target) Cyclohexyl, 2-methylpropylamino, phenylamino, butanoate ester Amine, ester ~375 (estimated)
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate (EP 4374877A2) Trifluoroethylamino, dimethyl Amine, ester ~257 (calculated)
Brecanavir (GW64085X) 2-Methylpropyl, benzodioxol sulfonyl, thiazole Sulfonamide, carbamate 703.80
18i (Molecules 2010) Trifluoromethylphenyl, thiourea, triazole Thiourea, triazole Not specified

Key Observations :

  • The target compound emphasizes steric bulk via cyclohexyl and 2-methylpropyl groups, likely enhancing lipophilicity and membrane permeability compared to smaller analogs like the trifluoroethylamino derivative .
  • Brecanavir shares the 2-methylpropyl group but incorporates a sulfonamide linkage instead of a direct amino group, which may reduce basicity and alter pharmacokinetics .
  • Thiourea derivatives (e.g., 18i) prioritize hydrogen-bonding interactions via thiourea and triazole groups, contrasting with the target’s simpler amine-ester architecture .

Key Observations :

  • The target’s synthesis likely parallels enamine formation methods described in and , where aryl amines condense with carbonyl-containing intermediates (e.g., methyl 3-oxobutanoate derivatives) under acidic conditions .
  • Compared to the cyclobutane derivative in , the target’s cyclohexyl group may require harsher conditions (e.g., higher temperatures) due to steric hindrance during alkylation .

Analytical Characterization

Table 3: Analytical Techniques and Data

Compound Analytical Methods Notable Spectral Data Reference
Target (Inferred) 1H-NMR, 13C-NMR, IR, MS Expected signals: δ 1.0–1.5 (cyclohexyl CH2), δ 3.6 (ester OCH3), δ 6.5–7.0 (aromatic protons)
20d (Molecules 2010) 1H-NMR, IR, MS δ 8.26 (s, 2H, trifluoromethylphenyl), δ 4.23–4.28 (triazole CH2)
Brecanavir Not specified CAS 313682-08-5; LCMS retention time likely >10 min (polar groups)

Key Observations :

  • The target’s 1H-NMR would distinguish cyclohexyl protons (multiplet at δ 1.0–2.0) and aryl protons (δ 6.5–7.0), similar to trifluoromethylphenyl signals in 20d .
  • MS data would confirm molecular ion peaks consistent with the estimated molecular weight (~375 g/mol).

Biological Activity

Methyl 3-{3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl}butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, drawing on various research findings and case studies.

Chemical Structure and Synthesis

The compound has a complex structure characterized by a butanoate moiety and an amino group attached to a phenyl ring substituted with a cyclohexyl group. The detailed chemical structure can be represented as follows:

\text{Methyl 3 3 amino 4 cyclohexyl 2 methylpropyl amino phenyl}butanoate}

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the butanoate ester and subsequent amination reactions to introduce the cyclohexyl and methylpropyl groups.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, derivatives have shown significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
Compound APseudomonas aeruginosa0.21
Compound BEscherichia coli0.21
Compound CMicrococcus luteus0.83
Compound DCandida albicans0.83

These findings suggest that the structural features of the compound contribute significantly to its biological activity.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) indicate that while some derivatives exhibit low toxicity, others may reach IC50 values after prolonged exposure .

Table 2: Cytotoxicity Profile

CompoundCell LineIC50 (µM)
Compound AHaCat>100
Compound BBALB/c 3T3>100
Compound CHaCat<50

This data reveals that the compound's derivatives can be selectively toxic to certain cell types, which is crucial for therapeutic applications.

The mechanisms underlying the biological activity of this compound involve interactions with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies have demonstrated that some derivatives form stable interactions within the active sites of these enzymes, suggesting a competitive inhibition mechanism .

Figure 1: Binding Interactions

The binding interactions include hydrogen bonds with key amino acids such as SER1084, ASP437, and GLY459 in DNA gyrase, which are critical for enzyme function. Such interactions not only inhibit bacterial growth but also underline the potential for developing new antibacterial agents based on this scaffold.

Case Studies

Several case studies have documented the efficacy of compounds related to this compound in preclinical models. For example, in vivo studies demonstrated significant reductions in bacterial load in infected animal models treated with these compounds compared to controls .

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